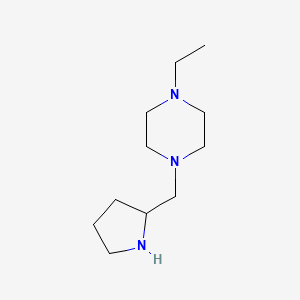

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

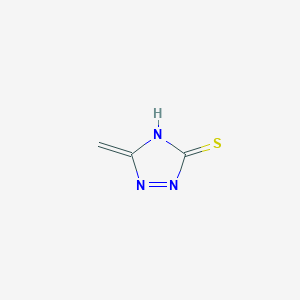

1-Ethyl-4-(Pyrrolidin-2-ylmethyl)piperazin ist eine chemische Verbindung mit der Summenformel C11H23N3. Es ist ein Derivat von Piperazin, einer heterozyklischen organischen Verbindung, die zwei Stickstoffatome an gegenüberliegenden Positionen in einem sechsgliedrigen Ring enthält. Die Verbindung enthält auch einen Pyrrolidinring, einen fünfgliedrigen Stickstoff enthaltenden Ring. Diese Kombination von Strukturelementen macht 1-Ethyl-4-(Pyrrolidin-2-ylmethyl)piperazin zu einem interessanten Thema für verschiedene wissenschaftliche Studien und Anwendungen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-Ethyl-4-(Pyrrolidin-2-ylmethyl)piperazin kann mit verschiedenen Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 1-Ethylpiperazin mit Pyrrolidin-2-carboxaldehyd unter reduktiven Aminierungsbedingungen. Die Reaktion verwendet typischerweise ein Reduktionsmittel wie Natriumtriacetoxyborhydrid in einem organischen Lösungsmittel wie Dichlormethan. Die Reaktion wird bei Raumtemperatur durchgeführt und liefert das gewünschte Produkt nach der Reinigung.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 1-Ethyl-4-(Pyrrolidin-2-ylmethyl)piperazin kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von automatisierten Reaktoren und optimierten Reaktionsbedingungen kann die Produktionskosten und -zeit deutlich reduzieren. Die Verbindung wird dann mit Techniken wie Destillation oder Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Ethyl-4-(Pyrrolidin-2-ylmethyl)piperazin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden N-Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Derivaten führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen wie Halogene oder Hydroxylgruppen eingeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in wässrigem Medium bei erhöhten Temperaturen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether bei niedrigen Temperaturen.

Substitution: Halogenierungsmittel wie Thionylchlorid in Gegenwart einer Base wie Pyridin.

Hauptprodukte:

Oxidation: N-Oxide von 1-Ethyl-4-(Pyrrolidin-2-ylmethyl)piperazin.

Reduktion: Reduzierte Derivate mit veränderten funktionellen Gruppen.

Substitution: Halogenierte oder hydroxylierte Derivate.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-(Pyrrolidin-2-ylmethyl)piperazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Arzneimitteln und Agrochemikalien.

Biologie: Die Verbindung wird hinsichtlich ihrer potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antiviraler Eigenschaften.

Medizin: Die Forschung untersucht sein Potenzial als Therapeutikum für verschiedene Krankheiten, einschließlich neurologischer Störungen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese anderer Verbindungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-4-(Pyrrolidin-2-ylmethyl)piperazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Zum Beispiel kann es als Agonist oder Antagonist an bestimmten Neurotransmitterrezeptoren wirken und Signaltransduktionswege beeinflussen. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-4-(Pyrrolidin-2-ylmethyl)piperazin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-Methyl-4-(Pyrrolidin-2-ylmethyl)piperazin: Diese Verbindung hat eine Methylgruppe anstelle einer Ethylgruppe, was ihre chemischen Eigenschaften und biologischen Aktivitäten beeinflussen kann.

1-Ethyl-4-(Pyrrolidin-3-ylmethyl)piperazin: Die Position der Pyrrolidinringanbindung unterscheidet sich, was zu Variationen in Reaktivität und Funktion führt.

1-Ethyl-4-(Pyrrolidin-2-yl)piperazin: Es fehlt die Methylgruppe am Pyrrolidinring, was seine Gesamtstruktur und Interaktionen beeinflussen kann.

Die Einzigartigkeit von 1-Ethyl-4-(Pyrrolidin-2-ylmethyl)piperazin liegt in seiner spezifischen strukturellen Konfiguration, die ihm einzigartige chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C11H23N3 |

|---|---|

Molekulargewicht |

197.32 g/mol |

IUPAC-Name |

1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine |

InChI |

InChI=1S/C11H23N3/c1-2-13-6-8-14(9-7-13)10-11-4-3-5-12-11/h11-12H,2-10H2,1H3 |

InChI-Schlüssel |

ICYWXLWILVJPFK-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCN(CC1)CC2CCCN2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12347908.png)

![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)

![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347927.png)

![3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12347932.png)